molecular formula C19H25N5O2 B6439593 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidine CAS No. 2548979-65-1

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)pyrrolidine

Cat. No.: B6439593
CAS No.: 2548979-65-1
M. Wt: 355.4 g/mol
InChI Key: CNGVUOUKIQNYNM-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic framework integrating a triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group, a pyrrolidine moiety functionalized with a 2,2-dimethylcyclopropanecarbonyl group, and an oxymethyl linker.

Properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(2,2-dimethylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-19(2)9-14(19)18(25)23-8-7-12(10-23)11-26-16-6-5-15-20-21-17(13-3-4-13)24(15)22-16/h5-6,12-14H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGVUOUKIQNYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

The compound’s triazolo[4,3-b]pyridazine core distinguishes it from other nitrogen-containing heterocycles. For example:

  • Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (): This tetrahydroimidazo[1,2-a]pyridine derivative shares a fused bicyclic system but lacks the triazole ring and cyclopropane substituents. Its nitro and benzyl groups contribute to higher polarity and a melting point of 215–217°C .

Physicochemical Properties

  • Melting Point and Stability : Compound 2d’s high melting point (215–217°C) suggests strong intermolecular interactions due to nitro and carbonyl groups. The target compound’s cyclopropane substituents may reduce crystallinity, lowering its melting point and enhancing solubility in organic solvents.
  • Spectroscopic Characterization : Both compounds are validated via NMR, IR, and HRMS. The target compound’s cyclopropane rings would exhibit distinct $^{1}\text{H}$ NMR signals (e.g., deshielded protons at δ 1.0–2.0 ppm) and $^{13}\text{C}$ shifts (~10–25 ppm for cyclopropane carbons) .

Data Table: Key Comparisons

Property/Feature Target Compound Compound 2d () Sulforaphane ()
Core Structure Triazolo[4,3-b]pyridazine + cyclopropane Tetrahydroimidazo[1,2-a]pyridine Isothiocyanate (glucoraphanin metabolite)
Key Substituents 2,2-Dimethylcyclopropanecarbonyl, cyclopropyl Nitrophenyl, benzyl, cyano Sulfur-containing groups
Melting Point Not reported (predicted lower due to cyclopropanes) 215–217°C Not applicable (liquid at room temp)
Bioactivity Hypothesized enzyme inhibition (structural inference) Not reported Cartilage-protective enzyme inhibition
Synthetic Yield Likely low (complex multi-step synthesis) 55% High (natural extraction)

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